
Benzenamine, 4,4'-(2,2,2-trifluoro-1-phenylethylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- is a complex organic compound characterized by the presence of benzenamine groups linked through a trifluoro-phenylethylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- typically involves the reaction of benzenamine derivatives with trifluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered properties.
Substitution: The benzenamine groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted benzenamine derivatives, which can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-(trifluoromethyl)-: Shares the trifluoromethyl group but differs in the overall structure and properties.
Benzenamine, 4-methoxy-N-(2,2,2-trifluoro-1-phenylethylidene)-: Similar in structure but contains a methoxy group, leading to different chemical and biological properties.
Uniqueness
Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
61204-04-4 |
|---|---|
Formule moléculaire |
C20H17F3N2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[1-(4-aminophenyl)-2,2,2-trifluoro-1-phenylethyl]aniline |
InChI |
InChI=1S/C20H17F3N2/c21-20(22,23)19(14-4-2-1-3-5-14,15-6-10-17(24)11-7-15)16-8-12-18(25)13-9-16/h1-13H,24-25H2 |
Clé InChI |
XESBFJAZUUSMGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
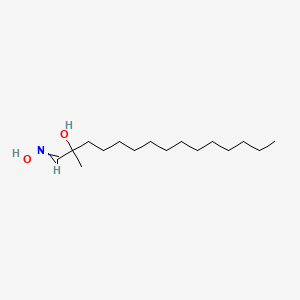
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
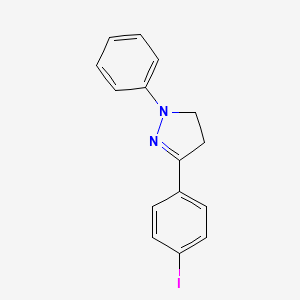
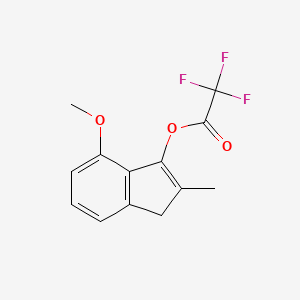
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
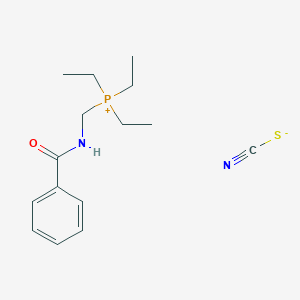
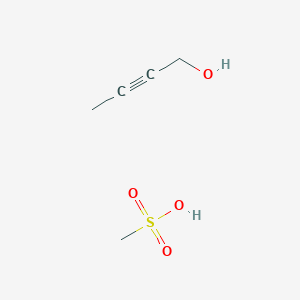
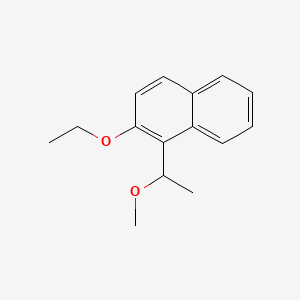
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
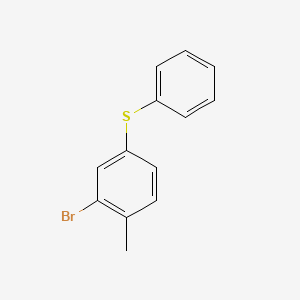
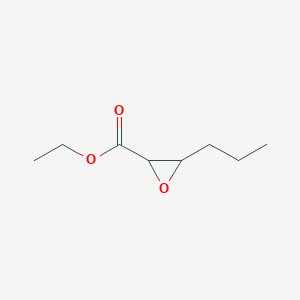
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
